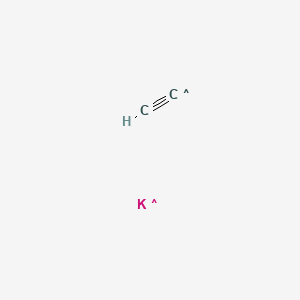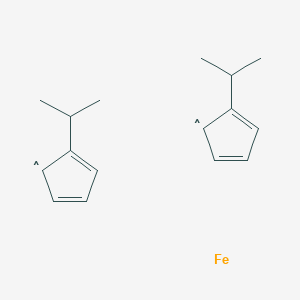
Bis(i-propylcyclopentadienyl)iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(i-propylcyclopentadienyl)iron is a chemical compound with the molecular formula C16H22Fe . It has a molecular weight of 270.19 .
Molecular Structure Analysis
The molecular structure of Bis(i-propylcyclopentadienyl)iron consists of an iron atom coordinated to two cyclopentadienyl rings, each of which is substituted with an isopropyl group .Physical And Chemical Properties Analysis
Bis(i-propylcyclopentadienyl)iron is an orange liquid . It has a boiling point of 91°C at a pressure of 0.025 Torr .Scientific Research Applications
Catalysis in Ethylene Oligo-/Polymerization : Bis(i-propylcyclopentadienyl)iron derivatives have been used in the field of ethylene oligo-/polymerization. These complexes show enhanced catalytic activities and thermal stability due to controlled amounts of ring strain in the ligand frame (Wang, Solan, Zhang, & Sun, 2018).
Hydrosilylation of Aldehydes and Ketones : These iron complexes serve as efficient precatalysts for the chemo- and regioselective reduction of aldehydes and ketones through carbonyl hydrosilylation, showing one of the most active iron-catalyzed carbonyl reductions to date (Tondreau, Lobkovsky, & Chirik, 2008).
Hydrosilylation for Manufacturing Tires : Aryl-substituted bis(imino)pyridine iron dinitrogen complexes have been applied for the hydrosilylation of 1,2,4-trivinylcyclohexane with tertiary alkoxy silanes, a process important in the manufacture of low rolling resistance tires (Atienza et al., 2012).
Catalytic Hydroboration : Bis(imino)pyridine iron dinitrogen complexes promote the anti-Markovnikov catalytic hydroboration of various alkenes with high activity and selectivity (Obligacion & Chirik, 2013).
Asymmetric Transfer Hydrogenation of Ketones : Bis(isonitrile) iron(II) complexes with chiral N2P2 macrocycles have been effective in the asymmetric transfer hydrogenation of ketones, yielding products with high enantioselectivity (Bigler & Mezzetti, 2014).
QSAR Model for Ethylene Polymerization : Bis(imino)pyridine iron complexes have been the subject of a quantitative structure-activity relationship (QSAR) study, correlating the structural features of these catalysts with their performance in ethylene polymerization (Cruz et al., 2007).
Synthesis and Electronic Structure Study : Studies on bis(imino)pyridine iron metallacyclic intermediates have revealed insights into their structure and electronic properties, contributing to our understanding of iron-catalyzed cyclization reactions (Hoyt et al., 2013).
Catalysis in Alcohol Oxidation : Chelating bis-N-heterocyclic carbene complexes of iron(ii) with bipyridyl ligands have been used as catalyst precursors for the oxidation of alcohols (Pinto et al., 2016).
Hydrogenation of Hindered Alkenes : Certain bis(imino)pyridine iron complexes have shown high activity in the hydrogenation of hindered, unfunctionalized alkenes, a challenging substrate for homogenous hydrogenation catalysts (Yu et al., 2012).
Preparation and Applications in Catalysis : Iron cyclopentadienone complexes derived from bis-propargylic alcohols have been prepared and applied in ketone reduction and alcohol oxidations (Hodgkinson et al., 2016).
Safety and Hazards
properties
InChI |
InChI=1S/2C8H11.Fe/c2*1-7(2)8-5-3-4-6-8;/h2*3-7H,1-2H3; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPDJEJMCVRBFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C[CH]1.CC(C)C1=CC=C[CH]1.[Fe] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Fe |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(Dimethylamino)propoxy]aniline](/img/structure/B576416.png)
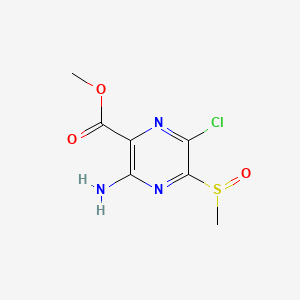
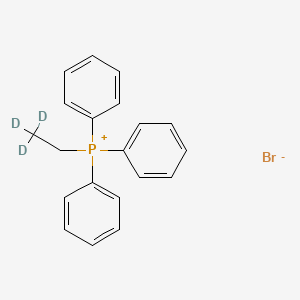
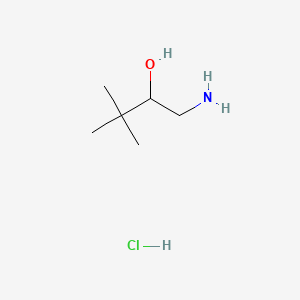
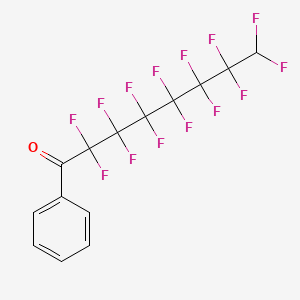
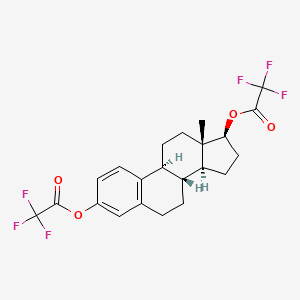
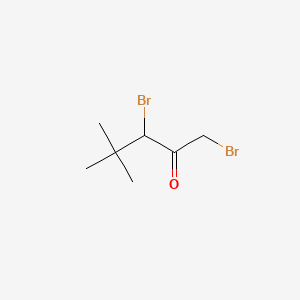
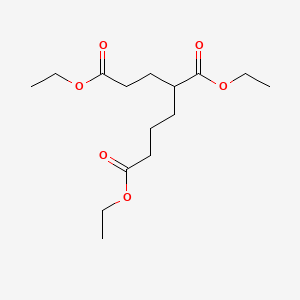
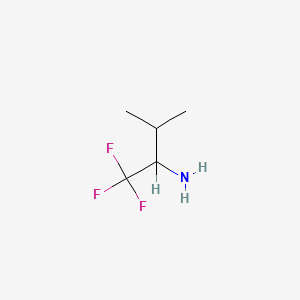
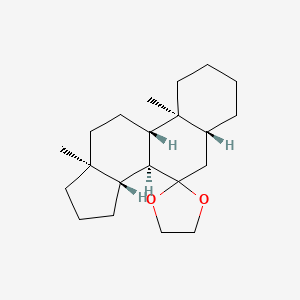
![2-(Furan-2-yl)-4-methylbenzo[d]thiazole](/img/structure/B576437.png)
